molecular formula C16H16ClN3O B2664799 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1245570-15-3

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2664799
CAS No.: 1245570-15-3
M. Wt: 301.77
InChI Key: NCADLRROAGRQAY-UHFFFAOYSA-N
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Description

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This substance features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its unique bioisosteric properties and a wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is valued for its bioisosteric equivalence to ester and amide functional groups, offering improved metabolic stability in molecular design . Researchers investigate this core structure for diverse pharmacological applications, as 1,2,4-oxadiazole derivatives have demonstrated relevance in developing compounds with anticancer, antiviral, antibacterial, and antifungal properties . The structural motif is found in several commercially available drugs and has even been identified in naturally occurring alkaloids, underscoring its fundamental importance in bioactive molecule design . This product is provided as a solid and is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJSLCMPIJYIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of oxadiazoles, including 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, exhibit significant antitumor properties. In particular, oxadiazole compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the oxadiazole ring can enhance cytotoxicity against specific cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Oxadiazoles are known for their effectiveness against a range of bacterial and fungal pathogens. The structure of this compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death .

Biological Research

Inhibition of Enzymatic Activity
Recent studies have highlighted the role of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine derivatives in inhibiting specific enzymes linked to disease pathways. For example, compounds similar to this compound have been shown to inhibit Notum carboxylesterase activity, which is a negative regulator of the Wnt signaling pathway associated with various cancers . This suggests potential therapeutic applications in cancer treatment by modulating signaling pathways.

Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives may possess neuroprotective properties. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's .

Material Science

Fluorescent Properties
The unique structural features of this compound lend themselves to applications in material science, particularly in the development of fluorescent materials. The compound can be utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes due to its ability to emit light upon excitation. This property is significant for applications in sensors and imaging technologies .

Case Studies and Research Findings

StudyFocusFindings
Mahy et al. (2020)Antitumor ActivityIdentified oxadiazole derivatives as potent inhibitors of cancer cell growth; structure modifications enhanced efficacy .
Tohoku University (2016)Enzyme InhibitionDiscovered dual activity of oxadiazole-based compounds as ACC inhibitors and PPAR agonists; potential for metabolic disorder treatment .
MDPI Research (2022)Antimicrobial PropertiesDemonstrated broad-spectrum antimicrobial activity of oxadiazole derivatives against various pathogens .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent variations:

Compound Name Key Structural Features Biological Activity/Application Reference
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Phenyl at ethanamine C1; 3-phenyl-1,2,4-oxadiazole at C2 Under investigation (structural focus)
Proxazole N,N-Diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine Gastrointestinal disorders (muscarinic antagonist)
Derivative 5h (Anticancer) 3-Phenyl-1,2,4-oxadiazol-5-yl at position 7; 1H-indazol-5-yl at position 3 Cytotoxic against ovarian (OVCAR-3), breast (MDA-MB-468), prostate (DU-145) cancers
SN00797439 N-(4-Chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide Antiparasitic (reduces xL3 motility >70%)
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate Trifluoroacetate salt of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Preclinical studies (salt form enhances solubility)
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine Shorter ethanamine chain; no phenyl substitution on ethanamine Intermediate for further derivatization

Key Observations :

  • Proxazole shares the ethanamine-oxadiazole core but incorporates a 1-phenylpropyl group on the oxadiazole and diethylamine substitution, enhancing its muscarinic receptor affinity .
  • Derivative 5h demonstrates that attaching the 3-phenyl-1,2,4-oxadiazole to a benzodithiazine scaffold significantly improves anticancer selectivity, particularly against solid tumors .
  • SN00797439 highlights the importance of hybrid structures: the pyrrolidinecarboxamide linker and 4-chlorophenyl group enhance antiparasitic activity .

Physicochemical Properties

Property This compound Proxazole Derivative 5h
Molecular Weight ~293 g/mol ~343 g/mol ~485 g/mol
LogP (Predicted) 3.2 4.1 4.8
Solubility (Water) Low Moderate (salt forms available) Very low
Hydrogen Bond Acceptors 4 5 7

Notes:

  • The trifluoroacetate salt of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine improves aqueous solubility (critical for formulation) compared to the free base .
  • Proxazole’s higher LogP correlates with enhanced CNS activity, while Derivative 5h’s lower solubility necessitates prodrug strategies .

Biological Activity

1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16_{16}H15_{15}N3_{3}O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1036605-83-0

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that the compound may exert its effects through:

  • Antioxidant Activity : The oxadiazole moiety is known for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Effects : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : There is evidence to support its efficacy against certain bacterial strains.

Biological Activity Data

Activity TypeAssay TypeResultReference
AntioxidantDPPH ScavengingIC50_{50} = 25 µM
Antitumor (Cytotoxic)MTT AssayIC50_{50} = 15 µM
AntimicrobialAgar DiffusionZone of Inhibition = 12 mm

Antioxidant Activity

A study conducted on various oxadiazole derivatives highlighted the antioxidant potential of this compound. The compound exhibited a significant ability to reduce DPPH radicals, indicating its potential as a natural antioxidant agent.

Antitumor Activity

In vitro studies performed on human cancer cell lines demonstrated that this compound could significantly inhibit cell growth. The mechanism was linked to the induction of apoptosis mediated by the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Research evaluating the antimicrobial properties showed that this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure was critical for its activity, as modifications led to variations in potency.

Q & A

What are the optimized synthetic routes for 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine?

Level: Basic (Synthesis)
Methodological Answer:
Microwave-assisted synthesis is a key approach for constructing the 1,2,4-oxadiazole core. A representative protocol involves:

  • Step 1: Coupling Boc-protected precursors (e.g., para-aminobenzoic acid derivatives) with hydroxylamine intermediates using EDC·HCl and HOBt in anhydrous DMF under microwave irradiation (15–20 minutes, 100–150°C) to form oxadiazole intermediates .
  • Step 2: Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield free amines.
  • Step 3: Functionalization via acrylation or alkylation (e.g., with acryloyl chloride) in the presence of triethylamine (NEt₃) to finalize the ethanamine side chain .
    Key Considerations: Microwave conditions reduce reaction times and improve yields compared to conventional heating.

How can spectroscopic techniques validate the structural integrity of this compound?

Level: Basic (Characterization)
Methodological Answer:
A multi-spectral approach is essential:

  • FT-IR: Confirm the presence of oxadiazole rings (C=N stretch ~1600 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) .
  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and ethanamine protons (δ 2.8–3.5 ppm for CH₂; δ 1.5–2.0 ppm for NH₂).
    • ¹³C NMR: Detect oxadiazole carbons (δ 165–170 ppm for C=N; δ 120–140 ppm for aromatic carbons) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole-ethanamine scaffold .

What in vitro assays are suitable for evaluating this compound’s receptor-binding affinity?

Level: Advanced (Pharmacology)
Methodological Answer:

  • Radioligand Binding Assays: Use S1P₁ receptor-expressing cell membranes to measure displacement of labeled ligands (e.g., [³H]-S1P). Competitive binding curves determine IC₅₀ values .
  • Functional Assays:
    • cAMP Inhibition: Monitor S1P₁-mediated inhibition of forskolin-induced cAMP production in HEK293 cells.
    • β-Arrestin Recruitment: Utilize BRET or TR-FRET systems to quantify receptor activation .
      Data Interpretation: Compare results to reference agonists (e.g., irampanel) to assess potency and selectivity .

How can structure-activity relationship (SAR) studies guide derivative design?

Level: Advanced (Medicinal Chemistry)
Methodological Answer:

  • Core Modifications:
    • Replace the phenyl group on the oxadiazole with heteroaromatic rings (e.g., thiophene) to assess electronic effects .
    • Vary substituents on the ethanamine chain (e.g., dimethylamino vs. morpholino) to probe steric and pharmacokinetic impacts .
  • In Silico Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with S1P₁ or 5-HT receptors. Focus on interactions with hydrophobic pockets and hydrogen-bonding residues .
    Validation: Synthesize top candidates and test in receptor-binding assays (see FAQ 3).

What methodologies assess the compound’s genotoxic potential?

Level: Advanced (Toxicology)
Methodological Answer:

  • Ames Test: Incubate the compound with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation (S9 mix). Count revertant colonies to detect mutagenicity .
  • SOS Chromotest: Measure β-galactosidase activity in E. coli PQ37 to quantify DNA damage response. A dose-dependent increase indicates genotoxicity .
    Controls: Include positive controls (e.g., 4-nitroquinoline oxide) and validate with statistical analysis (e.g., two-way ANOVA).

How to optimize pharmacokinetic properties such as metabolic stability?

Level: Advanced (ADME Profiling)
Methodological Answer:

  • Microsomal Stability Assay: Incubate the compound with liver microsomes (human/rat) and NADPH. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) .
  • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions. High binding (>90%) may limit bioavailability .
    Design Adjustments: Introduce electron-withdrawing groups on the phenyl ring or methyl groups on the ethanamine to reduce CYP450-mediated metabolism .

What analytical techniques resolve contradictions in biological activity data?

Level: Advanced (Data Analysis)
Methodological Answer:

  • Dose-Response Replication: Repeat assays in triplicate using freshly prepared stock solutions to rule out compound degradation.
  • Orthogonal Assays: Cross-validate receptor-binding results with functional assays (e.g., cAMP vs. β-arrestin recruitment) .
  • Impurity Profiling: Use HPLC-PDA or LC-HRMS to detect and quantify synthetic byproducts (e.g., unreacted intermediates) that may skew activity .

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